molecular formula C15H13KO3 B13626743 Potassium2-(1-phenylethoxy)benzoate

Potassium2-(1-phenylethoxy)benzoate

Cat. No.: B13626743
M. Wt: 280.36 g/mol
InChI Key: PFAQJCXEUYJJPB-UHFFFAOYSA-M
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Description

Potassium 2-(1-phenylethoxy)benzoate is a chemical compound with the molecular formula C14H13KO3. It is a salt consisting of the potassium cation and the anion of 2-(1-phenylethoxy)benzoic acid. This compound is known for its white crystalline appearance and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(1-phenylethoxy)benzoate can be synthesized through the reaction of 2-(1-phenylethoxy)benzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-(1-phenylethoxy)benzoic acid in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of potassium 2-(1-phenylethoxy)benzoate as a precipitate .

Industrial Production Methods

In industrial settings, the production of potassium 2-(1-phenylethoxy)benzoate may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1-phenylethoxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 2-(1-phenylethoxy)benzoic acid and potassium hydroxide.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the potassium cation is replaced by other cations or nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Produces 2-(1-phenylethoxy)benzoic acid and potassium hydroxide.

    Substitution Reactions: Depending on the nucleophile used, various substituted benzoates can be formed.

Scientific Research Applications

Potassium 2-(1-phenylethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of potassium 2-(1-phenylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, its potassium cation can participate in ionic interactions with other molecules, influencing various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Potassium benzoate
  • Potassium phenylacetate
  • Potassium 2-phenoxybenzoate

Uniqueness

Potassium 2-(1-phenylethoxy)benzoate is unique due to its specific structure, which includes a phenylethoxy group attached to the benzoate moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C15H13KO3

Molecular Weight

280.36 g/mol

IUPAC Name

potassium;2-(1-phenylethoxy)benzoate

InChI

InChI=1S/C15H14O3.K/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)15(16)17;/h2-11H,1H3,(H,16,17);/q;+1/p-1

InChI Key

PFAQJCXEUYJJPB-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=CC=C2C(=O)[O-].[K+]

Origin of Product

United States

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